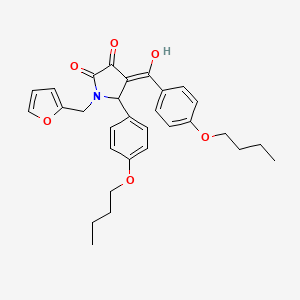

![molecular formula C25H22N6O4S B12006038 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés de triazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles. La structure de ce composé comprend un cycle triazole, qui est un cycle à cinq chaînons contenant trois atomes d'azote, et divers groupes fonctionnels qui contribuent à sa réactivité chimique et ses propriétés biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.

Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile, où un thiol réagit avec un précurseur halogéné du composé triazole.

Réaction de condensation : L'étape finale implique la condensation de l'intermédiaire triazole-sulfanyl avec une hydrazide appropriée et un aldéhyde pour former le dérivé acétohydrazide souhaité.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique d'optimiser les conditions réactionnelles pour maximiser le rendement et la pureté, d'utiliser des réacteurs à écoulement continu et d'employer des techniques de purification avancées telles que la cristallisation, la distillation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le transformant en amine.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation ou l'halogénation.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) ou réduction chimique à l'aide de fer et d'acide chlorhydrique.

Substitution : Nitration à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique, sulfonation à l'aide de trioxyde de soufre ou d'acide chlorosulfonique, et halogénation à l'aide d'halogènes comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Dérivés nitro, sulfonyle ou halogénés des cycles aromatiques.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est étudié pour son potentiel comme élément constitutif dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Biologie

Biologiquement, les dérivés de triazole sont connus pour leurs propriétés antimicrobiennes, antifongiques et anticancéreuses. Ce composé pourrait être étudié pour des activités similaires, servant potentiellement de composé de tête dans la découverte de médicaments.

Médecine

En médecine, les applications thérapeutiques potentielles du composé pourraient inclure son utilisation comme agent antimicrobien ou anticancéreux. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour des études pharmacologiques supplémentaires.

Industrie

Industriellement, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques. Ses propriétés chimiques uniques le rendent adapté à diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de 2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier à des enzymes ou des récepteurs, inhibant leur activité. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des composants cellulaires, conduisant à des effets cytotoxiques. Le groupe sulfanyl peut former des liaisons disulfures avec des protéines contenant des thiols, affectant leur fonction.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic applications could include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-{[5-(4-méthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-triméthoxyphényl)méthylidène]acétohydrazide

- 2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-méthylphényl)méthylidène]acétohydrazide

Unicité

L'unicité de 2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophényl)méthylidène]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois de groupes méthoxy et méthyle sur les cycles aromatiques, ainsi que du groupe nitro, fournit un profil unique qui peut être exploité pour diverses applications.

La structure et les propriétés distinctes de ce composé en font un sujet précieux pour la recherche et le développement supplémentaires dans plusieurs domaines scientifiques.

Propriétés

Formule moléculaire |

C25H22N6O4S |

|---|---|

Poids moléculaire |

502.5 g/mol |

Nom IUPAC |

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C25H22N6O4S/c1-17-7-11-20(12-8-17)30-24(18-9-13-21(35-2)14-10-18)28-29-25(30)36-16-23(32)27-26-15-19-5-3-4-6-22(19)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-15+ |

Clé InChI |

WSVPHQJDJLVANU-CVKSISIWSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC |

SMILES canonique |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)

![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)

![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)

![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)